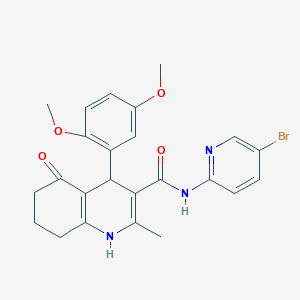![molecular formula C25H21N3OS2 B304293 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in lab experiments include its potential anti-inflammatory, antioxidant, and antitumor properties. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. These include further studies on its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of cancer and other diseases. Additionally, studies on its pharmacokinetics and toxicity will be important for determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the reaction of 10H-phenothiazine-2-carbonyl chloride with 2-(2-aminoethylthio)ethanamine in the presence of sodium hydride. The resulting intermediate is then reacted with 2,3,4,5-tetrahydro-1H-cyclohept[b]pyridine-3-carbonitrile to produce the final compound.
Applications De Recherche Scientifique
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the production of reactive oxygen species and reduce oxidative stress has been of particular interest in the study of various diseases.
Propriétés
Nom du produit |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C25H21N3OS2 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-15-18-14-17-8-2-1-3-9-19(17)27-25(18)30-16-24(29)28-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)28/h4-7,10-14H,1-3,8-9,16H2 |
Clé InChI |
SHWVRZVVLCDYJQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



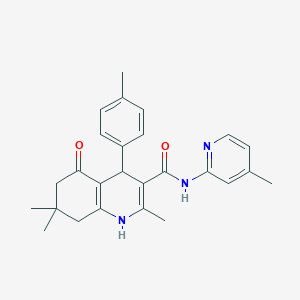


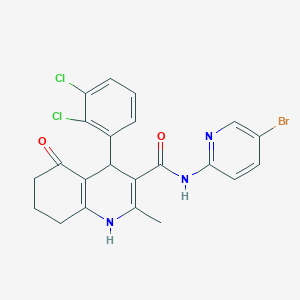

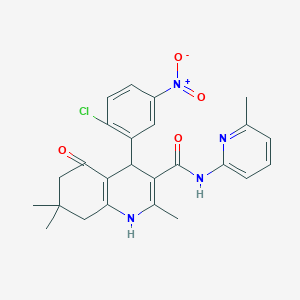
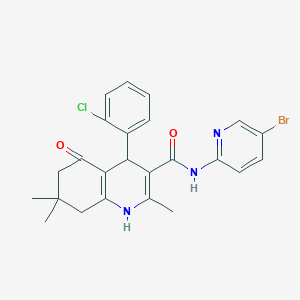
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)





